REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]1[CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]1>C(Cl)Cl>[NH:8]1[CH2:9][CH:6]([C:2]2[NH:1][CH:5]=[CH:4][N:3]=2)[CH2:7]1
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Name
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|
Quantity
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36 mg
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Type
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reactant
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Smiles
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N1C(=NC=C1)C1CN(C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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1 mL
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Type
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solvent
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Smiles
|
C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 2 h the reaction mixture is quenched with water (11 μL)
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Duration
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2 h
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Type
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ADDITION
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Details
|
MeOH is added
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Type
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CONCENTRATION
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Details
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the reaction mixture is concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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N1CC(C1)C=1NC=CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |